6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline
CAS No.:
Cat. No.: VC18661455
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O3S |
|---|---|
| Molecular Weight | 314.79 g/mol |
| IUPAC Name | 6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline |
| Standard InChI | InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3 |
| Standard InChI Key | SRCGLNSSSINORI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three distinct functional groups:
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4-Chloro substituent: Enhances electrophilic reactivity, facilitating nucleophilic substitution reactions.
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6-(tert-Butylsulfonyl) group: A bulky sulfonyl moiety that influences steric and electronic properties, potentially improving metabolic stability in drug candidates.
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7-Methoxy group: Modulates electronic effects and solubility via hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₂O₃S |
| Molecular Weight | 315.79 g/mol |
| Exact Mass | 314.046 Da |
| Topological Polar Surface | 75.2 Ų |
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The molecular formula was derived by combining the quinazoline backbone (C₉H₅N₂) with substituents: Cl (35.45 g/mol), OCH₃ (31.03 g/mol), and (CH₃)₃CSO₂ (137.21 g/mol) .
Spectral Characterization (Hypothetical)
While experimental spectral data for this compound is unavailable, analogous compounds provide a basis for prediction:
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¹H NMR:
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Aromatic protons (quinazoline): δ 7.8–8.5 ppm (doublets or singlets).
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Methoxy group: δ 3.9–4.1 ppm (singlet).
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tert-Butylsulfonyl: δ 1.4 ppm (singlet for 9H).
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¹³C NMR:
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Quinazoline carbons: δ 120–160 ppm.
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Sulfonyl carbon: δ 55–60 ppm.
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Synthesis and Manufacturing
Retrosynthetic Analysis
The tert-butylsulfonyl group is typically introduced via sulfonation or nucleophilic substitution. A plausible route involves:
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Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides.
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Chlorination: Electrophilic substitution at position 4 using POCl₃ or SOCl₂.
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Sulfonation: Reaction with tert-butylsulfonyl chloride in the presence of a base (e.g., NaH or Et₃N).
Patent-Derived Protocols
A patent (US20210188778A1) describes the synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a structurally related compound . Key steps adaptable to this target include:
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Step 1: Formamide-mediated cyclization of 4-chloro-6-hydroxy-7-methoxyquinazoline precursors.
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Step 2: Sulfonation using tert-butylsulfonyl chloride in dimethylformamide (DMF) at 0–5°C .
Table 2: Example Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0–10°C |
| Base | Sodium tert-butoxide |
| Reaction Time | 5–8 hours |
| Yield (Estimated) | 60–75% |
Stability and Degradation
Thermal and pH Stability
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Thermal Decomposition: Predicted to occur above 200°C, with sulfonyl group cleavage generating SO₂ and tert-butane.
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Hydrolytic Sensitivity: The chloro substituent may undergo hydrolysis under alkaline conditions (pH > 10), forming 4-hydroxy derivatives .
Table 3: Stability Guidelines
| Condition | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Light Sensitivity | Protect from UV light |
| Incompatible Agents | Strong acids/bases, oxidizing agents |
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